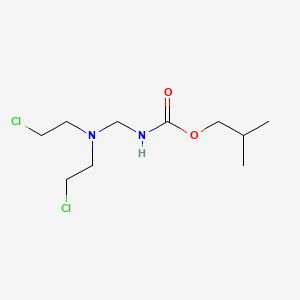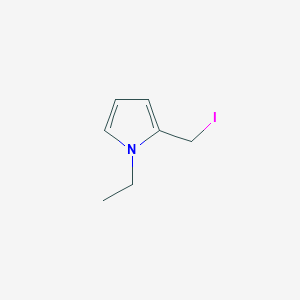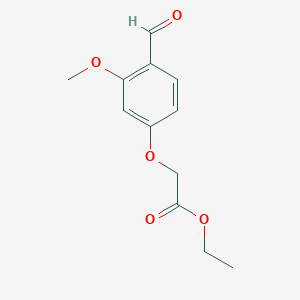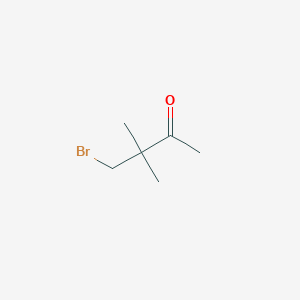
4-Bromo-3,3-dimethyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,3-dimethyl-2-butanone is an organic compound with the molecular formula C₆H₁₁BrO. It is also known by other names such as 1-bromo-3,3-dimethyl-2-butanone and bromopinacolone . This compound is characterized by a bromine atom attached to a carbonyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3,3-dimethyl-2-butanone involves the bromination of pinacolone (3,3-dimethyl-2-butanone). The reaction typically uses bromine (Br₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds as follows:
Bromination of Pinacolone: Pinacolone reacts with bromine in the presence of a base to form this compound.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3-dimethyl-2-butanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in acidic or basic conditions depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Produces substituted ketones or alcohols.
Reduction: Yields 3,3-dimethyl-2-butanol.
Oxidation: Forms 3,3-dimethyl-2-butanoic acid or other oxidized products.
Scientific Research Applications
4-Bromo-3,3-dimethyl-2-butanone is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents.
Biological Studies: Utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industrial Applications: Serves as a building block in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3,3-dimethyl-2-butanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group, on the other hand, is susceptible to nucleophilic addition and reduction reactions. These properties make the compound a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,3-dimethylbutan-2-one: Another name for 4-Bromo-3,3-dimethyl-2-butanone.
Bromopinacolone: A synonym for the compound.
tert-Butyl Bromomethyl Ketone: A structurally similar compound with similar reactivity.
Uniqueness
This compound is unique due to its combination of a bromine atom and a carbonyl group, which imparts distinct reactivity. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions .
Properties
CAS No. |
19961-40-1 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
4-bromo-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H11BrO/c1-5(8)6(2,3)4-7/h4H2,1-3H3 |
InChI Key |
FHULFQDWWYFFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
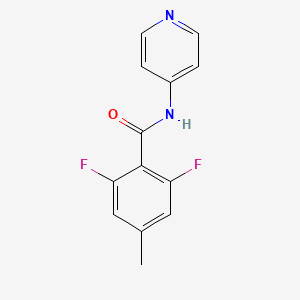
![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)
![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)

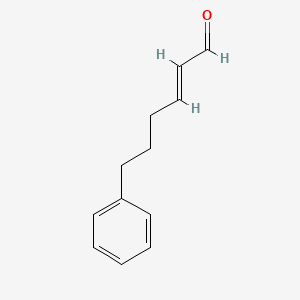
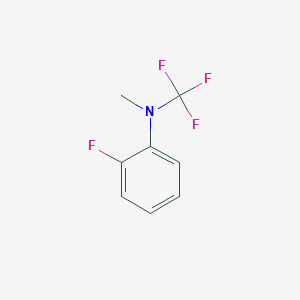
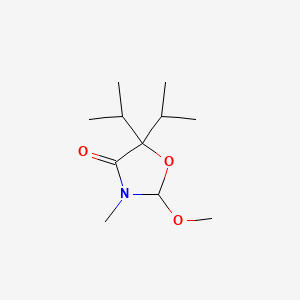
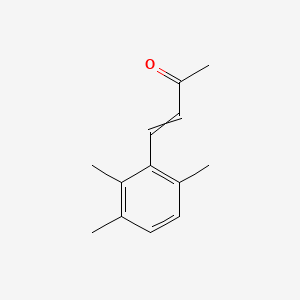
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)
